molecular formula C17H17N5O6 B043448 N2-Benzoylguanosine CAS No. 3676-72-0

N2-Benzoylguanosine

Cat. No.: B043448
CAS No.: 3676-72-0
M. Wt: 387.3 g/mol
InChI Key: WZKJANWNNBJHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Benzoylguanosine (CAS 3676-72-0) is a chemically modified nucleoside derived from guanosine, where a benzoyl group is attached to the exocyclic N2 amine of the guanine base. Its molecular formula is C₁₇H₁₇N₅O₆, with a molecular weight of 387.35 g/mol and a melting point of 255–256°C . Structurally, the benzoyl moiety enhances hydrophobicity, making it a critical intermediate in oligonucleotide synthesis, where it serves as a protecting group to prevent undesired reactions during solid-phase synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N2-Benzoylguanosine typically involves the benzoylation of guanosine. One common method includes treating guanosine with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N2-Benzoylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Oligoribonucleotides

N2-Benzoylguanosine is primarily utilized in the synthesis of oligoribonucleotides, which are short RNA molecules essential for various biological functions. The synthesis process often involves protecting groups that facilitate the formation of phosphodiester bonds between nucleotides.

Key Findings:

  • Chemical Synthesis Techniques: Various methods have been developed for synthesizing N2-BG and its derivatives, including the use of silyl protecting groups. These techniques enable the production of defined sequences necessary for studying RNA functionality and structure .
  • Research Applications: The synthesized oligoribonucleotides containing N2-BG are used in studies related to protein synthesis, gene expression regulation, and RNA-based therapeutics .

Drug Development

This compound's role extends into pharmaceutical applications, particularly in the development of antiviral and anticancer drugs. Its structural properties allow it to mimic natural nucleosides, making it a candidate for therapeutic agents targeting viral replication and cancer cell proliferation.

Case Studies:

  • Antiviral Research: Research indicates that modifications to guanosine derivatives can enhance antiviral activity against specific viral pathogens. N2-BG's ability to integrate into viral RNA may inhibit replication processes.
  • Cancer Treatment: The compound has been investigated for its potential to interfere with RNA synthesis in cancer cells, thereby providing a mechanism for targeted cancer therapies .

Enzymatic Studies

This compound is also significant in enzymatic studies, particularly those involving RNA polymerases and ribozymes. Its incorporation into RNA molecules allows researchers to investigate enzyme mechanisms and substrate specificity.

Research Insights:

  • Enzyme Kinetics: Studies have shown that enzymes exhibit different kinetics when interacting with modified nucleosides like N2-BG compared to unmodified counterparts. This can provide insights into enzyme functionality and substrate recognition .
  • Ribozyme Activity: The presence of N2-BG in ribozymes can affect their catalytic efficiency, offering a tool for understanding ribozyme mechanisms and improving their design for therapeutic applications .

Structural Studies

The incorporation of this compound into RNA structures facilitates various structural biology studies. Its unique properties allow researchers to probe RNA folding, stability, and interactions with proteins.

Applications:

  • NMR Spectroscopy: N2-BG-labeled RNA can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to elucidate structural dynamics and conformational changes under different conditions.
  • X-ray Crystallography: Crystallization of RNA containing N2-BG aids in determining high-resolution structures, providing insights into RNA function at the molecular level .

Mechanism of Action

The mechanism of action of N2-Benzoylguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. It interacts with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. The benzoyl group can also influence the compound’s binding affinity to nucleic acids and proteins .

Comparison with Similar Compounds

The following section compares N2-Benzoylguanosine with structurally and functionally related benzoylated nucleosides and analogs, focusing on physicochemical properties, substituent positioning, and applications.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Applications
This compound 3676-72-0 C₁₇H₁₇N₅O₆ 387.35 N2-benzoyl 255–256 Oligonucleotide synthesis
N6-Benzoyl-2'-O-methyladenosine 136834-01-0 C₄₅H₄₁N₅O₇ 763.84 N6-benzoyl, 2'-O-methyl Not reported RNA modification studies
N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine 63660-23-1 Not reported* Not reported N2-isobutyryl, 3'-O-benzoyl Not reported DNA synthesis (protecting groups)
2-Aminopurine riboside 4546-54-7 C₁₀H₁₃N₅O₄ 267.25 2-aminopurine base Not reported Fluorescent probe for DNA dynamics

*The exact molecular formula for N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine is unspecified in the evidence but inferred to include a deoxyribose sugar and dual substituents .

Key Differences and Research Findings

Substituent Positioning and Hydrophobicity

  • This compound vs. N6-Benzoyl-2'-O-methyladenosine: The benzoyl group on N2 in guanosine contrasts with the N6 position in adenosine derivatives. This positional difference alters base-pairing interactions and steric hindrance, making this compound more suitable for guanine-specific protection in RNA/DNA synthesis, while N6-Benzoyl-2'-O-methyladenosine is used to study adenosine methylation in epigenetic regulation .
  • This compound vs. N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine: The latter features a deoxyribose sugar and dual modifications (isobutyryl at N2 and benzoyl at 3'-OH), enhancing its stability in DNA synthesis.

Solubility and Handling

  • In contrast, 2-Aminopurine riboside (non-benzoylated) is water-soluble due to its unmodified ribose and aminopurine base, enabling its use as a fluorescent probe in aqueous biological systems .

Biological Activity

N2-Benzoylguanosine is a modified guanosine derivative that has garnered interest in the field of molecular biology due to its potential biological activities, particularly as an inhibitor of translation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through the modification of guanosine at the N2 position with a benzoyl group. This modification enhances the compound's interaction with various biological targets, particularly in the context of mRNA translation. The synthesis typically involves:

  • Preparation of 7-Methylguanosine : The base structure is often derived from 7-methylguanosine.
  • Benzoylation Reaction : The introduction of the benzoyl group at the N2 position is achieved through acylation reactions, using benzoyl chloride in the presence of a base.

The resulting compound exhibits distinct structural features that influence its biological activity, including enhanced hydrophobicity and potential for stronger binding interactions with proteins involved in translation.

This compound primarily acts as a translation inhibitor . Its mechanism involves:

  • Binding to eIF4E : The compound shows a high affinity for the eukaryotic initiation factor 4E (eIF4E), which is crucial for the recognition and binding of the mRNA cap structure during translation initiation. Studies indicate that this compound competes effectively with natural cap structures, thereby inhibiting translation.
  • Inhibition Studies : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on translation processes in various cell-free systems, with IC50 values reported around 0.9 μM .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, research indicates that modified guanosine analogues can inhibit viral replication by interfering with viral RNA translation .

Anticancer Effects

This compound has been explored for its anticancer properties. In cellular models, it has shown selective cytotoxicity against cancer cells by disrupting protein synthesis necessary for tumor growth .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of various modified guanosine derivatives, including this compound:

CompoundBiological ActivityIC50 (μM)Reference
This compoundTranslation inhibition0.9
N7-MethylguanylateTranslation initiation1.5
N2-Modified Cap AnalogsTranslation inhibition0.5-1.0
Benzylated GuanosinesAntiviral activity1.0

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Therapeutic Applications : Continued exploration into its use as an antiviral and anticancer agent could lead to new therapeutic strategies.
  • Structural Optimization : Further modifications at different positions may enhance its efficacy and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-Benzoylguanosine, and how can researchers optimize yield and purity?

this compound is synthesized via benzoylation of guanosine at the N2 position. A common method involves reacting guanosine with benzoyl chloride in anhydrous pyridine under controlled temperatures (0–5°C) to minimize side reactions . Key steps include:

  • Protection of reactive groups : Use of trimethylsilyl (TMS) protecting groups for hydroxyl moieties to prevent undesired benzoylation .
  • Purification : Column chromatography (e.g., silica gel, eluting with CHCl₃:MeOH gradients) and recrystallization (e.g., from ethanol/water mixtures) to isolate the product.
  • Characterization : Confirm identity via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and HPLC (>98% purity) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Spectroscopic analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₇N₅O₆; [M+H]⁺ = 388.1254) and UV-Vis spectroscopy to detect absorbance maxima (~260 nm, characteristic of guanine derivatives) .
  • Chromatographic methods : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity.
  • Thermal stability : Melting point analysis (255–256°C) as a preliminary check for consistency with literature .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity or stability of this compound under varying conditions?

Discrepancies in stability data (e.g., hydrolysis rates in acidic/basic media) may arise from differences in:

  • Solvent systems : Compare aqueous vs. non-aqueous conditions (e.g., DMF vs. THF) to assess solvolysis pathways.
  • Temperature control : Use kinetic studies (e.g., Arrhenius plots) to quantify degradation rates at 25°C vs. 37°C .
  • Analytical validation : Employ LC-MS to identify degradation products (e.g., free guanosine or benzoic acid derivatives) .

Q. How can researchers design experiments to probe the role of this compound in nucleotide analog studies?

  • Enzymatic assays : Test inhibition of RNA polymerases using radiolabeled this compound (³H or ¹⁴C) in transcription assays .
  • Crystallography : Co-crystallize with target enzymes (e.g., viral polymerases) to determine binding modes via X-ray diffraction .
  • Comparative studies : Synthesize analogs (e.g., N2-acetyl or N2-trifluorobenzoyl derivatives) to evaluate structure-activity relationships (SAR) .

Q. What methodologies are recommended for analyzing the metabolic fate of this compound in cellular models?

  • Isotopic labeling : Incorporate ¹⁵N or ¹³C isotopes into the guanine moiety to track metabolic incorporation into nucleic acids .
  • Cell lysate analysis : Use LC-MS/MS to quantify intracellular concentrations and identify metabolites (e.g., de-benzoylated guanosine).
  • Inhibitor co-treatment : Apply deubiquitinating enzyme inhibitors to assess proteasomal degradation pathways .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Reproducibility checks : Replicate studies using identical reagents (e.g., same supplier for benzoyl chloride) and protocols .
  • Purity reassessment : Compare batch-to-batch variability via elemental analysis (C, H, N percentages) .
  • Contextual factors : Evaluate cell line specificity (e.g., cancer vs. primary cells) and culture conditions (e.g., serum-free vs. serum-containing media) .

Properties

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKJANWNNBJHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957974
Record name 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3676-72-0
Record name 2-{[Hydroxy(phenyl)methylidene]amino}-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N2-Benzoylguanosine
N2-Benzoylguanosine
N2-Benzoylguanosine
N2-Benzoylguanosine
N2-Benzoylguanosine
N2-Benzoylguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.